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molecular formula C11H8F4O3 B138295 Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate CAS No. 94695-50-8

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Cat. No. B138295
M. Wt: 264.17 g/mol
InChI Key: KWDVJYLIAJHEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04771054

Procedure details

To 40.92 g (310 mmol) of malonic acid half ethyl ester in 700 ml of dry tetrahydrofuran at -35° C. was added a stream of n-butyllithium until one equivalent was delivered. The mixture was maintained at -15° to -30° during the addition, then warmed to -5° C. treated with 10 mg of bipyridyl. The remainder of the n-butyllithium was added at this temperature until the indicator turned pink. A total of 282 ml of 2.2N n-butyllithium was added. The mixture was recooled to -78° C. and a solution of 2,3,4,5-tetrafluorobenzoyl chloride in 100 ml of dry tetrahydrofuran was added keeping the temperature constant. The reaction mixture was stirred for 45 minutes after the acid chloride addition. It was warmed to -35° C. and poured into 155 ml of 2N hydrochloric acid. To this mixture was added one liter of water and 1.5 liters of dichloromethane. The aqueous phase was separated and extracted with an additional 1.5 liters of dichloromethane. The combined organic phases were washed with sodium bicarbonate and then 1N hydrochloric acid. The dichloromethane was dried (magnesium sulfate) and concentrated to a solid which was triturated with cold pentane to give 37.8 g of 2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid, ethyl ester, mp 63°-65° C.
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
282 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
155 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=O.[CH2:8]([Li])[CH2:9]CC.N1C=CC=CC=1C1C=CC=CN=1.[F:25][C:26]1[C:34]([F:35])=[C:33]([F:36])[C:32]([F:37])=[CH:31][C:27]=1C(Cl)=O.Cl>O1CCCC1.ClCCl.O>[F:37][C:32]1[C:33]([F:36])=[C:34]([F:35])[C:26]([F:25])=[CH:27][C:31]=1[C:3](=[O:5])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
40.92 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
282 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
155 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at -15° to -30° during the addition
CUSTOM
Type
CUSTOM
Details
was recooled to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was warmed to -35° C.
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with an additional 1.5 liters of dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with cold pentane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1F)F)F)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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